Trioctyl phosphite
Description
Properties
IUPAC Name |
trioctyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O3P/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQNJVLFFRMJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184371 | |
| Record name | Phosphorous acid, trioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3028-88-4 | |
| Record name | Octyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3028-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid, trioctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003028884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl phosphite, (C8H17O)3P | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97316 | |
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| Record name | Phosphorous acid, trioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.268 | |
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Coordination Chemistry of Trioctyl Phosphite As a Ligand
Ligand Properties of Phosphite (B83602) Esters in Organometallic Chemistrysmolecule.comchemeurope.com
Phosphite esters, including trioctyl phosphite, are a crucial class of ligands in organometallic chemistry and homogeneous catalysis. wikipedia.orgwiley-vch.de Their ability to act as ligands allows for the formation of coordination complexes with various metal atoms. smolecule.com These ligands are Lewis bases, donating electron density to the metal center. wikipedia.org
Electronic and Steric Influence of this compound
The behavior of phosphite ligands like this compound is governed by a combination of their electronic and steric characteristics. nih.gov
Steric Effects: The steric bulk of a ligand is another critical parameter, often quantified by the Tolman cone angle (θ). wikipedia.org This angle represents the solid angle occupied by the ligand at the metal center. wikipedia.org The long octyl chains of this compound impart significant steric hindrance. This bulk can influence the number of ligands that can coordinate to a metal center and affect the reactivity and selectivity of catalytic processes. researchgate.netumb.edu For comparison, the cone angle for the much smaller triethylphosphine (B1216732) is 132°. wikipedia.org The large size of the octyl groups in this compound would result in a considerably larger cone angle, influencing the geometry and stability of its metal complexes.
Interactive Table: Comparison of Ligand Properties
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) |
| P(t-Bu)₃ | 2056.1 wikipedia.org | 182 researchgate.net |
| PPh₃ | 2068.9 wikipedia.org | 145 researchgate.net |
| P(OEt)₃ | 2076.3 wikipedia.org | Data not available |
| PEt₃ | Data not available | 132 wikipedia.org |
| This compound | Data not available | Data not available, but expected to be large |
"Soft Ligand" Characteristics and Implications for Complex Stabilitysmolecule.comchemeurope.com
Phosphite esters like triethyl phosphite are classified as "soft ligands". chemeurope.comatamanchemicals.com This classification arises from the polarizability of the phosphorus atom and its ability to form strong covalent bonds with "soft" metal centers, which are typically large and have low positive charge. This soft-soft interaction contributes to the stability of the resulting complexes.
The "soft" nature of phosphite ligands makes them particularly suitable for stabilizing metals in low oxidation states. chemeurope.comatamanchemicals.com The combination of σ-donation and π-acceptance in the metal-ligand bond is key to this stabilization. The ligand donates electron density to the metal via a σ-bond, while the metal back-donates electron density to the ligand's empty σ* orbitals (π-acceptance). This synergistic bonding mechanism strengthens the metal-ligand bond and stabilizes the electron-rich, low-valent metal center.
Formation and Characterization of Metal-Trioctyl Phosphite Complexes
This compound's ability to form stable complexes with a variety of metals is a central aspect of its coordination chemistry. smolecule.com These complexes are often characterized using techniques such as X-ray crystallography and various forms of spectroscopy.
Complexes with Low Oxidation State Transition Metalssmolecule.com
This compound, like other phosphite esters, readily forms complexes with transition metals in low oxidation states. chemeurope.comatamanchemicals.com The resulting complexes are generally lipophilic (soluble in nonpolar solvents). chemeurope.com The stability of these complexes is a direct consequence of the soft ligand nature of the phosphite, which effectively stabilizes the low-valent metal center through the previously described σ-donation and π-backbonding mechanism. chemeurope.comumb.eduatamanchemicals.com This property is crucial for many catalytic applications where low-valent metal species are active intermediates. umb.edu
Coordination with Specific Metal Centers (e.g., Copper(I) Iodide, Diiron Clusters)smolecule.comchemeurope.comgoogle.com
Research has demonstrated the formation of specific complexes between this compound and various metal centers.
Copper(I) Iodide: While the direct complex of this compound with copper(I) iodide is mentioned in the context of heat stabilizers, more detailed information is available for the analogous triethyl phosphite. google.com Triethyl phosphite forms a stable complex with copper(I) iodide. atamanchemicals.comwikipedia.orgsmolecule.com These types of complexes have applications as catalysts in organic synthesis. smolecule.com Given the similar nature of phosphite esters, it is highly probable that this compound also forms a stable complex with copper(I) iodide.
Diiron Clusters: Phosphite ligands, such as triethyl phosphite, have been shown to coordinate to diiron clusters. taylorandfrancis.com In one example, a triethyl phosphite ligand was coordinated to a diiron ethane-1,2-dithiolate cluster. taylorandfrancis.com X-ray crystallography revealed a butterfly-shaped diiron core with the phosphite ligand in an apical position. taylorandfrancis.com Such studies on related phosphites suggest that this compound could also be used to modify the structure and reactivity of diiron and other multinuclear metal clusters.
Rational Design of Phosphite Ligands for Tunable Propertieswikipedia.org
The principles of rational ligand design are central to modern catalysis and coordination chemistry. wiley-vch.deacs.orgleitir.is By systematically modifying the structure of a ligand, its electronic and steric properties can be fine-tuned to achieve a desired outcome in a catalytic reaction or to stabilize a particular metal complex. acs.orgrecercat.cat
The modular nature of phosphite esters, P(OR)₃, makes them excellent candidates for rational design. recercat.cat By varying the R group, one can systematically alter both the electronic and steric parameters of the ligand. For instance, using bulky alkyl groups like octyl increases the steric hindrance, while employing electron-withdrawing or electron-donating substituents on an aryl group can modulate the electronic properties. researchgate.netrecercat.cat This iterative process of designing, synthesizing, and testing ligands allows for the optimization of catalysts for specific applications, leading to improved activity, selectivity, and stability. acs.orgrecercat.catresearchgate.net The ability to tune these properties is crucial for developing new and more efficient chemical processes. recercat.cat
Impact of Alkyl Chain Length on Ligand Performance
The performance of phosphite ligands, including this compound, in coordination complexes and catalytic applications is intricately linked to the steric and electronic effects imparted by their alkyl or aryl groups. The length of the alkyl chain, such as the octyl groups in this compound, plays a crucial role in determining the ligand's properties and, consequently, the behavior of the resulting metal complex.
The steric bulk of the ligand is a primary factor influenced by the alkyl chain length. Longer alkyl chains, like the octyl groups, increase the steric hindrance around the metal center. This can have several consequences:
Coordination Number and Geometry: The bulkiness of this compound can limit the number of ligands that can coordinate to a metal center, thereby influencing the geometry of the resulting complex.
Catalytic Selectivity: In catalysis, the steric environment created by the ligand can control the regioselectivity and stereoselectivity of a reaction. For instance, in hydroformylation, bulky phosphite ligands can favor the formation of either linear or branched aldehydes depending on the specific catalytic system.
Ligand Dissociation: Increased steric strain can facilitate the dissociation of the ligand from the metal center, which can be a key step in a catalytic cycle.
A study on phosphine-functionalized phosphonium (B103445) ionic liquids with varying P-alkyl chain lengths (methyl, butyl, and octyl) provides insight into the effects of chain length on the stability and catalytic activity of rhodium complexes in the hydroformylation of higher alkenes. rsc.org While this study focuses on phosphine (B1218219) ligands, the general principles can be extrapolated to phosphite ligands like this compound. The variation in alkyl chain length was found to influence the stability, catalytic activity, and selectivity of the catalyst. rsc.org
The hydrolytic stability of phosphite ligands is another critical aspect influenced by their structure. All phosphites are susceptible to hydrolysis, which can lead to the degradation of the ligand and deactivation of the catalyst. life-trialkyl.eu The use of sterically hindered groups, such as bulky alkyl chains, can enhance the hydrolytic stability of the phosphite ligand. life-trialkyl.eu Therefore, the octyl chains in this compound are expected to provide a degree of protection against hydrolysis compared to phosphites with shorter alkyl chains.
The table below, based on findings for phosphine-functionalized ligands, illustrates how properties can vary with alkyl chain length.
| Alkyl Chain Length | Influence on Ligand Properties | Resulting Effect on Catalysis |
| Short (e.g., Methyl) | Lower steric hindrance, potentially higher reactivity. | May lead to less selective catalysis. |
| Medium (e.g., Butyl) | Intermediate steric and electronic effects. | A balance between activity and selectivity. |
| Long (e.g., Octyl) | Higher steric hindrance, increased solubility in nonpolar media, enhanced hydrolytic stability. | Can lead to higher selectivity and improved catalyst stability and recovery. rsc.orglife-trialkyl.eu |
Hemilabile Behavior of Phosphite Ligands in Coordination Compounds
The concept of hemilability is of significant importance in the design of catalysts and functional metal complexes. A hemilabile ligand is a multidentate ligand that possesses at least two different donor groups, one of which forms a strong bond with the metal center (the "anchor" group), while the other forms a weaker, labile bond (the "hemilabile" arm). wwu.edu This labile arm can reversibly dissociate from the metal center, creating a vacant coordination site that can be occupied by a substrate molecule, thus initiating a catalytic transformation. wwu.edu
Phosphite ligands, when part of a larger molecular structure incorporating another potential donor atom, can exhibit hemilabile behavior. For instance, a ligand containing both a phosphite group (a soft donor) and a harder donor atom like nitrogen or oxygen can act as a hemilabile ligand. researchgate.net The phosphorus atom typically acts as the strong anchor due to its soft nature and strong affinity for many transition metals, while the harder N or O atom can form the labile bond.
While this compound itself is a monodentate ligand and therefore not inherently hemilabile, it can be a component of a larger, designed hemilabile ligand system. The principle of hemilability relies on the presence of a secondary, weakly coordinating group within the same ligand.
The general mechanism of catalysis involving a hemilabile ligand can be described as follows:
Initial State: The hemilabile ligand is fully coordinated to the metal center.
Dissociation: The hemilabile arm dissociates, creating a vacant coordination site.
Substrate Coordination: A substrate molecule binds to the vacant site.
Catalytic Transformation: The coordinated substrate undergoes a chemical reaction.
Product Release and Re-coordination: The product dissociates from the metal center, and the hemilabile arm re-coordinates to regenerate the initial state of the catalyst.
This dynamic behavior allows for a fine-tuning of the catalytic activity, as the lability of the hemilabile arm can be controlled by modifying its electronic and steric properties. The use of hemilabile ligands has been shown to be beneficial in various catalytic processes, including hydroformylation, polymerization, and asymmetric catalysis. researchgate.net
For a ligand system incorporating a this compound moiety and a hemilabile arm, the long octyl chains would primarily influence the steric environment around the metal center and the solubility of the complex, while the electronic interplay between the phosphite and the hemilabile donor would govern the catalytic activity.
Catalytic Applications and Mechanistic Studies of Trioctyl Phosphite
Trioctyl Phosphite (B83602) in Homogeneous Catalysis
Trioctyl phosphite is a versatile organophosphorus compound that serves multiple roles in homogeneous catalysis. Its utility stems from the reactivity of the phosphorus(III) center, which can act as a potent nucleophile and a ligand for transition metals.
Role as a Reducing Agent in Organic Transformations
This compound, like other trialkyl phosphites, functions as an effective reducing agent in a variety of organic reactions. In these transformations, the phosphorus atom is oxidized from the +3 to the +5 oxidation state, typically by abstracting an oxygen or sulfur atom from the substrate to form the stable trioctyl phosphate (B84403). This reactivity is harnessed in several synthetic procedures. For instance, phosphite esters are known to reduce organic hydroperoxides to their corresponding alcohols. rsc.orggoogle.comresearchgate.net They can also be employed in deoxygenation and desulfurization reactions. googleapis.com A notable example of their reducing power is the preparation of 2-phenylindazole from o-nitrobenzylidineaniline, a reaction where triethyl phosphite acts as the reducing agent. google.commpg.de
The general mechanism involves the nucleophilic attack of the phosphite on an electrophilic atom (like oxygen), leading to the formation of a phosphonium (B103445) intermediate which then resolves to the stable P=O bond of a phosphate ester.
Michaelis–Arbuzov Reactions and Organophosphonate Synthesis
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and the most significant method for forming phosphorus-carbon bonds. rsc.org This reaction involves the transformation of a trivalent phosphite ester, such as this compound, into a pentavalent organophosphonate upon reaction with an alkyl halide. rsc.orgresearchgate.net Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is widely used to synthesize phosphonates that are crucial intermediates for other reactions, like the Horner-Wadsworth-Emmons olefination. google.comresearchgate.netgoogle.com
The mechanism proceeds via a two-step SN2 process. rsc.orgwikipedia.org First, the nucleophilic phosphorus atom of the this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkoxyphosphonium salt intermediate. google.comwikipedia.org In the second step, the displaced halide anion attacks one of the octyl carbons of the phosphonium salt, displacing the phosphonate (B1237965) group and yielding the final dialkyl alkylphosphonate product along with an octyl halide. wikipedia.org
Table 1: The Michaelis-Arbuzov Reaction
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|
This table illustrates the general transformation in the Michaelis-Arbuzov reaction involving this compound.
Reduction and Deoxygenation Reactions (e.g., Hydroperoxides to Alcohols)
This compound is an effective reagent for the reduction and deoxygenation of various substrates, most notably hydroperoxides. rsc.org The reaction provides a clean and efficient method to convert organic hydroperoxides into their corresponding stable alcohols. google.com This transformation is driven by the formation of the highly stable phosphoryl (P=O) bond in the resulting trioctyl phosphate. researchgate.net
This reduction is particularly useful in processes where hydroperoxides are formed as intermediates, for example, during autoxidation. researchgate.net Research has demonstrated the utility of phosphite compounds in reducing residual peroxide levels in materials like vegetable oils. The general reaction can be represented as:
R-OOH + P(OC8H17)3 → R-OH + O=P(OC8H17)3
The methodology is so reliable that the reduction of hydroperoxides by triphenylphosphine (B44618), a related phosphorus(III) compound, forms the basis of an analytical method for quantifying hydroperoxides. biomedres.us
Corey–Winter Olefin Synthesis
The Corey-Winter olefin synthesis is a stereospecific method for converting 1,2-diols into alkenes. nih.gov The reaction involves a two-step process. First, the 1,2-diol is reacted with a thiocarbonyl source, such as thiophosgene (B130339) or the safer alternative 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a cyclic thiocarbonate. nih.gov
In the second step, this cyclic intermediate is treated with a phosphite ester, like this compound. The phosphite attacks the sulfur atom in a deoxygenation/desulfurization step, which is driven by the formation of a strong phosphorus-sulfur double bond (P=S) in the corresponding thiophosphate. nih.gov This leads to a carbene intermediate which collapses to form the olefin and carbon dioxide. An alternative mechanism suggests the involvement of a second molecule of phosphite, avoiding a free carbene. The reaction is highly valuable as it is stereospecific: cis-diols yield cis-alkenes and trans-diols yield trans-alkenes.
Table 2: Key Steps in Corey-Winter Olefin Synthesis
| Step | Reactants | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | 1,2-Diol | Thiocarbonyldiimidazole (TCDI) | Cyclic Thiocarbonate |
This table outlines the sequential stages of the Corey-Winter synthesis, highlighting the role of this compound.
Rhodium-Catalyzed Hydroformylation with Phosphite Ligands
In the field of organometallic chemistry, phosphite esters are widely used as ligands for transition metal catalysts. researchgate.net this compound can serve as a ligand in rhodium-catalyzed hydroformylation, an industrial process that converts alkenes into aldehydes. In these catalytic systems, phosphite ligands like this compound modify the electronic and steric properties of the rhodium center, influencing the catalyst's activity and selectivity (e.g., the ratio of linear to branched aldehydes). rsc.org
Phosphite ligands are Lewis bases that form complexes with metals in low oxidation states. nih.gov Their use in rhodium-based catalysts for the hydroformylation of short-chain olefins is well-established. rsc.org While triphenylphosphine is a common ligand, trialkylphosphines and trialkyl phosphites are also employed. For example, rhodium catalysts containing trioctylphosphine (B1581425) have been studied for the hydroformylation-hydrogenation of propene. The use of phosphite ligands is a key strategy for tuning the performance of homogeneous hydroformylation catalysts.
This compound in Heterogeneous Catalysis
The transition from homogeneous to heterogeneous catalysis is a major goal in industrial chemistry, as it simplifies catalyst separation and recycling. A common strategy is the immobilization of a homogeneous catalyst onto a solid support. google.com While phosphine (B1218219) and phosphite ligands are central to many homogeneous catalysts, the specific use of this compound in developing heterogeneous catalysts is not widely documented in the reviewed literature.
The general approach involves anchoring metal complexes containing phosphite ligands to solid supports like polymers (e.g., polystyrene resins) or inorganic materials (e.g., silica). rsc.orgrsc.orgresearchgate.net For instance, rhodium complexes with phosphine-phosphite ligands have been successfully supported on resins for asymmetric hydrogenation. rsc.orgresearchgate.net However, a significant challenge with such supported catalysts can be the leaching of the metal or the ligand from the support into the reaction medium, which reduces the catalyst's long-term stability and recyclability. rsc.org The high boiling point and lipophilic nature of this compound could present challenges for its stable immobilization and resistance to leaching in certain solvent systems. Therefore, while the principles of creating supported phosphite catalysts are well-established, applications specifically detailing immobilized this compound are less common than those for more specialized, often chiral, phosphite ligands designed for specific anchoring chemistries.
Supported Catalysts Incorporating Phosphite Moieties
This compound, as a member of the broader class of alkyl phosphites, serves as a crucial component in multi-component catalyst systems, particularly for polymerization reactions. Research has detailed its use in Ziegler-type catalysts for the polymerization of butadiene. google.com These systems typically consist of a cobalt compound, an organoaluminum compound, water, and a phosphite. google.com The phosphite component, such as an alkyl-substituted triphenyl phosphite where the alkyl group can range from C3 to C20 (encompassing octyl groups), plays a significant role in controlling the microstructure of the resulting polymer. google.com
In these catalyst systems, the molar ratios of the components are critical for achieving the desired catalytic activity and polymer properties. The specific ratios can be varied to fine-tune the polymerization process. google.com For instance, the molar ratio of the aluminum compound to the cobalt compound can range from 1000:1 to 5:1, while the ratio of the cobalt compound to the phosphorus compound may vary from 10:1 to 0.01:1. google.com The formation of the active catalyst involves reacting these components, often at temperatures between -20°C and +40°C. google.com
Table 1: Components and Molar Ratios in a Phosphite-Modified Cobalt Catalyst System for Butadiene Polymerization
| Catalyst Component | Chemical Example/Class | Typical Molar Ratio Range | Preferred Molar Ratio Range |
|---|---|---|---|
| (a) Cobalt Compound | Cobalt salts | Co:P from 10:1 to 0.01:1 | Co:P from 2:1 to 0.2:1 |
| (b) Organoaluminum Compound | Trialkylaluminium | Al:Co from 1000:1 to 5:1 | Al:Co from 100:1 to 20:1 |
| (c) Water | H₂O | H₂O:Al from 0.1:1 to 1.0:1 | H₂O:Al from 0.2:1 to 0.5:1 |
| (d) Phosphite | Alkyl-substituted triphenyl phosphites | P:Co from 100:1 to 0.1:1 | P:Co from 5:1 to 0.5:1 |
Data sourced from patent information describing Ziegler-type catalysts. google.com
Mechanistic Investigations of Phosphite-Mediated Reactions
Kinetics and Thermodynamics of Hydroperoxide Scavenging by Phosphites
Phosphite esters, including this compound, are known for their ability to act as hydroperoxide scavengers, a reaction of significant industrial importance for stabilizing polymers. The fundamental reaction involves the reduction of a hydroperoxide (R-OOH) to its corresponding alcohol (R-OH), while the phosphite is oxidized to a phosphate. wikipedia.orgacs.org
Table 2: Illustrative Hydrogen Peroxide Scavenging Activity of Various Compounds
| Compound/Extract | IC50 (mg/ml) |
|---|---|
| Methanolic extract of Blighia unijugata flower (MBuFM) | 0.0056 |
| Methanolic extract of Blighia unijugata stem (MBuSt1) | 0.0057 |
| Hexane extract of Blighia unijugata leaf (MBuLH) | 0.0059 |
| 3,4,5-trihydroxybenzoic acid (Gallic acid) | Strong Activity* |
| 3,4-dihydroxycinnamic acid (Caffeic acid) | Strong Activity* |
| 4-hydroxybenzoic acid | Low Activity* |
Qualitative activity reported, specific IC50 values not provided in the source. nih.gov Data for Blighia unijugata extracts are provided for illustrative purposes to demonstrate the concept of IC50 in scavenging assays. jocpr.com
Proposed Reaction Mechanisms in Organic Synthesis
This compound and other trialkyl phosphites are versatile reagents that participate in a variety of reaction mechanisms in organic synthesis.
Michaelis-Arbuzov Reaction: This is a cornerstone reaction in organophosphorus chemistry where a trialkyl phosphite reacts with an alkyl halide. The mechanism begins with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. This forms a trialkoxyphosphonium salt as an intermediate. In the second step, the displaced halide ion attacks one of the alkoxy carbons of the phosphonium salt, leading to the dealkylation of the intermediate and the formation of a stable pentavalent alkyl phosphonate. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize phosphonate esters, which are valuable intermediates for other transformations like the Horner-Wadsworth-Emmons reaction. organic-chemistry.org
Phosphite-Mediated Reductive Coupling: Organic phosphites can mediate the reductive coupling of two carbonyl or imine electrophiles. A proposed mechanism for the coupling of N-alkylisatins with nitrostyrenes using dimethyl phosphite involves several steps. nih.gov It starts with a base-catalyzed Pudovik addition of the phosphite to the isatin (B1672199) carbonyl group. This is followed by a nih.govacs.org-phosphonate–phosphate rearrangement (also known as a phospha-Brook rearrangement) to generate a transient carbanion. This carbanion then acts as a nucleophile in a Michael-type addition to the nitrostyrene, ultimately yielding a polyfunctionalized tertiary phosphate product after proton exchange. nih.gov
Table 3: Scope of Phosphite-Mediated Reductive Coupling of N-Methylisatin and Substituted β-Nitrostyrenes
| Entry | β-Nitrostyrene Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Br | 4ab | 78 |
| 2 | 4-Cl | 4ac | 81 |
| 3 | 4-F | 4ad | 85 |
| 4 | 4-CF₃ | 4ae | 75 |
| 5 | 2-CF₃ | 4af | 91 |
| 6 | 2-Cl | 4ag | 80 |
| 7 | 3-Br | 4ah | 77 |
Reaction conditions involved N-methylisatin, the respective β-nitrostyrene, and dimethyl phosphite. Yields are for the isolated coupled product. Data sourced from Connon, S. J., et al. nih.gov
O-Selective Phosphorylation: In the synthesis of oligonucleotides, phosphite triesters can act as key intermediates. A proposed "activated phosphite method" allows for the O-selective phosphorylation on polymer supports. acs.org The mechanism suggests that in the initial phosphitylation step, the lone pair on the phosphorus atom interacts with the hydrogen of a hydroxyl group. This interaction enhances both the nucleophilicity of the hydroxyl oxygen and the electrophilicity of the phosphorus center, facilitating the subsequent nucleophilic attack of the hydroxyl group on the phosphorus atom to form the desired O-phosphorylated product. acs.org
Trioctyl Phosphite in Polymer Science and Materials Engineering
Polymer Stabilization and Antioxidant Properties of Trioctyl Phosphite (B83602)
Trioctyl phosphite, a member of the organophosphite family, serves as a crucial secondary antioxidant in polymer formulations. The primary role of these phosphites is to decompose hydroperoxides, which are unstable byproducts formed during the initial oxidation of a polymer. researchgate.net By converting hydroperoxides into stable, non-radical alcohols, this compound effectively interrupts the auto-oxidative degradation cycle that can lead to catastrophic failure of the material. vinatiorganics.com This sacrificial mechanism preserves the integrity of the polymer chains, enhances the longevity of primary antioxidants, and is particularly effective during high-temperature melt processing. vinatiorganics.comnih.gov
Performance as a Stabilizer in Polyethylene and PVC
This compound is utilized as an effective stabilizer in several commodity plastics, most notably Polyvinyl Chloride (PVC) and Polyethylene (PE).
In Polyvinyl Chloride (PVC) , this compound functions as an auxiliary heat stabilizer, often in synergy with other additives like metal soaps (Ca/Zn systems), β-diketones, and epoxy compounds. pvcchemical.com Its primary contributions to PVC stabilization include:
Antioxidant Capacity : It decomposes hydroperoxides that form during thermal processing. pvcchemical.com
Chloride Scavenging : It can capture hydrogen chloride (HCl), a primary degradation product of PVC that autocatalyzes further degradation. pvcchemical.com
Color Improvement : By preventing the formation of long polyene sequences that result from dehydrochlorination, it helps to maintain the initial color of the polymer and prevent yellowing. trdizin.gov.tr
Plasticizing Effect : this compound also imparts a degree of flexibility, making it particularly suitable for soft PVC products. pvcchemical.com
In Polyethylene (PE) , phosphite antioxidants are essential for preserving the polymer's properties during high-temperature extrusion and molding. While many different phosphites are used, the fundamental mechanism is consistent. researchgate.net They protect the polymer by decomposing hydroperoxides formed when the polymer reacts with oxygen, preventing chain scission and cross-linking. researchgate.netresearchgate.net This maintains the melt flow characteristics and mechanical strength of the final product. The combination of phosphites with primary antioxidants like hindered phenols creates a synergistic system that provides comprehensive protection against both processing-induced and long-term thermal degradation. researchgate.net
Table 1: Effect of Secondary Stabilizers on Thermally Aged Plasticized PVC This table is illustrative, based on findings for phosphites and other secondary stabilizers in PVC.
| Stabilizer System | Property Monitored | Observation | Reference |
|---|---|---|---|
| PVC + Plasticizer (Control) | Color Stability | Significant yellowing upon thermal aging. | trdizin.gov.tr |
| PVC + Plasticizer + Epoxidized Oil | Color Stability | Some inhibition of yellowing. | pvcchemical.comtrdizin.gov.tr |
| PVC + Plasticizer + Phosphite Ester | Color Stability | Better long-term stability and color retention compared to control. | trdizin.gov.tr |
| PVC + Plasticizer + Phosphite + Epoxy Oil | Synergistic Effect | Significantly improved thermal stability and color inhibition. | pvcchemical.com |
Design Principles for Hydrolytically Stable Phosphite Stabilizers
A significant challenge for many phosphite antioxidants is their susceptibility to hydrolysis, where reaction with water can degrade the additive, potentially leading to handling issues and a loss of performance. mmu.ac.ukresearchgate.net Research into this area has established several key design principles to enhance the hydrolytic stability of phosphites:
Steric Hindrance : Increasing the steric bulk of the organic groups (alkyl or aryl) attached to the phosphite molecule physically shields the central phosphorus atom from attack by water molecules. mmu.ac.uk Aryl phosphites with bulky substituents are generally more hydrolytically stable than simple linear alkyl phosphites. researchgate.net
Electronic Effects : Reducing the electron density of the phosphorus atom makes it a less favorable target for nucleophilic attack by water. This can be achieved by incorporating electron-withdrawing groups into the structure. mmu.ac.uk
Formulation with Co-additives : Blending phosphites with acid scavengers is a highly effective strategy. Hydrolysis of phosphites can produce acidic byproducts that catalyze further hydrolysis. mmu.ac.uk Incorporating basic compounds like calcium stearate (B1226849) or hydrotalcite-like materials neutralizes these acids, halting the catalytic cycle. mmu.ac.ukresearchgate.net
Physical Form : The physical form of the additive blend can influence the rate of hydrolysis. Non-dust blends (NDBs) or granular forms can offer better protection against ambient moisture compared to fine powders, thereby extending storage life and ensuring performance. mmu.ac.ukresearchgate.net
Effects on Polymer Degradation and Aging
The primary function of this compound is to mitigate the effects of polymer degradation and aging. During a polymer's lifecycle, exposure to heat, oxygen, and shear stress (during processing) generates reactive free radicals and hydroperoxides. nih.gov
This compound intervenes in this process by:
Decomposing Hydroperoxides : It converts polymer hydroperoxides (POOH) into stable polymer alcohols (POH), being oxidized to the corresponding phosphate (B84403) in the process. vinatiorganics.com This is a non-radical pathway that prevents the hydroperoxides from breaking down into highly reactive alkoxyl (PO•) and hydroxyl (•OH) radicals, which would otherwise propagate degradation by attacking the polymer backbone.
Improving Color Stability : Oxidative degradation often leads to the formation of chromophores (color-causing groups) in the polymer, resulting in yellowing or discoloration. By preventing this oxidation, phosphites are crucial for maintaining the aesthetic properties of the material. researchgate.netchempoint.com
Preserving Mechanical Properties : Degradation through chain scission reduces the molecular weight of a polymer, leading to a loss of tensile strength, impact resistance, and flexibility. By preventing this chain cleavage, this compound helps retain the intended mechanical performance of the polymer over time.
Role in Polymerization Processes
Beyond its primary role as a post-polymerization stabilizer, this compound and related compounds can also play significant roles during the polymerization process itself.
Applications in Hydrosilylation for Silicone and Elastomer Production
While this compound is listed as a stabilizer for finished materials like silicone rubber, its specific role during the hydrosilylation polymerization process to produce silicones and elastomers is not extensively documented in the reviewed scientific literature. epo.orggoogleapis.com The hydrosilylation reaction, which forms the basis for many silicone elastomer cure systems, is typically catalyzed by platinum-group metals. justia.comillinois.edu While various organic phosphorus compounds can act as ligands or inhibitors for such catalysts, a direct, documented application for this compound in controlling this specific reaction was not identified.
Inhibition of Frontal Ring-Opening Metathesis Polymerization (FROMP)
In the field of advanced polymer manufacturing, alkyl phosphites are used as key inhibitors to control Frontal Ring-Opening Metathesis Polymerization (FROMP). illinois.edu FROMP is a rapid, self-propagating reaction that can convert a liquid monomer into a solid polymer thermoset. illinois.edu The reaction is typically initiated by highly active Grubbs'-type ruthenium catalysts.
The role of alkyl phosphites like this compound is to act as a temporary inhibitor, providing crucial control over the reaction:
Pot Life Extension : At room temperature, the phosphite ligand coordinates strongly to the metal center of the ruthenium catalyst. illinois.edu This reversibly deactivates the catalyst, preventing premature polymerization of the monomer resin. This working time is known as "pot life." The steric bulk of the phosphite's alkyl groups influences the pot life; bulkier phosphites like tributyl phosphite provide a longer pot life than trimethyl phosphite. illinois.edu
Thermal Triggering : The inhibition is temperature-dependent. When a localized thermal stimulus is applied to initiate the front, the high temperature of the propagating reaction wave favors the dissociation of the phosphite ligand from the catalyst. illinois.edu This frees the active catalyst, allowing for rapid polymerization to occur and sustain the moving front. By carefully selecting the structure and concentration of the alkyl phosphite inhibitor, both the pot life and the frontal velocity can be precisely controlled. researchgate.netillinois.edu
Table 2: Representative Effect of Alkyl Phosphite Inhibitors on FROMP of Dicyclopentadiene (DCPD) Data derived from studies on alkyl phosphites to illustrate the structure-function relationship. illinois.edu
| Alkyl Phosphite Inhibitor | Pot Life (Hours) | Frontal Velocity (cm/min) | Key Observation |
|---|---|---|---|
| Trimethyl Phosphite (TMP) | Shortest | Fastest | Less effective at extending pot life. |
| Triethyl Phosphite (TEP) | Intermediate | Intermediate | Balanced properties. |
| Tributyl Phosphite (TBP) | Longest | Slowest | Exhibits the greatest pot life extension among the tested short-chain alkyl phosphites. |
Influence on Polymerization Kinetics and Pot Life Control
In polymer chemistry, "pot life" refers to the period during which a mixed polymer resin system remains liquid enough to be properly applied or processed. duluxprotectivecoatings.com.au Once this time is exceeded, the polymerization has advanced to a point where the material's viscosity increases significantly, often leading to gelation, making it unsuitable for further use. duluxprotectivecoatings.com.au Control over pot life is critical, especially in applications involving the molding of large or complex parts where a longer working time is necessary.
Research has demonstrated that alkyl phosphites, including this compound, can act as effective inhibitors for certain polymerization reactions, thereby offering a method to control and extend pot life. illinois.edu In the field of Frontal Ring-Opening Metathesis Polymerization (FROMP), which utilizes highly active ruthenium catalysts, the pot life is often limited to less than an hour. illinois.edu However, the introduction of alkyl phosphites as inhibitors can substantially prolong this working time. illinois.edu Studies have shown that by varying the concentration of the phosphite inhibitor, the pot life of a FROMP system can be precisely controlled, extending from minutes to as long as 30 hours. illinois.edu This allows for a much wider processing window without detrimentally affecting the final cured thermoset polymer. illinois.edu
The inhibitory effect allows for a significant extension of the gel time of the resin while only causing a minor reduction in the frontal velocity of the polymerization wave. illinois.edu For instance, the addition of one equivalent of an alkyl phosphite was found to increase the pot life by as much as 2400% while only reducing the frontal velocity by about 40%. illinois.edu This capability is crucial for expanding the application of rapid polymerization techniques like FROMP to new manufacturing possibilities. illinois.edu
Table 1: Effect of Alkyl Phosphite Inhibitor Concentration on Polymerization Pot Life
| Inhibitor Concentration (equiv. to catalyst) | Pot Life Increase (%) | Frontal Velocity Reduction (%) |
|---|---|---|
| 1 | 700 - 2400 | ~40 |
| 0.3 - 8 | Controlled range from 0.25 to 30 hours | Controlled range from 1 to 8 cm/min |
This table illustrates the significant, controllable increase in pot life achieved with the addition of alkyl phosphite inhibitors in FROMP systems, based on findings from the White Research Group. illinois.edu
This compound as a Flame Retardant in Polymeric Systems
This compound is a member of the organophosphorus family of compounds, which are widely utilized as flame retardants in various polymers. pops.intgoogle.com These compounds are incorporated into polymer matrices as additives to enhance the fire resistance of the final material. Unlike reactive flame retardants, which are chemically bound to the polymer backbone, additive flame retardants are physically blended with the polymer before or during processing. pops.int
Mechanism of Flame Retardancy in Polymers
Organophosphorus flame retardants like this compound can operate through two primary mechanisms: condensed-phase action and gas-phase action. mdpi.comnih.gov
Condensed-Phase Mechanism : This is often the dominant mechanism for phosphorus compounds. During combustion, the phosphite decomposes to form non-volatile acids, such as polyphosphoric acid. msb.semdpi.com This acidic substance acts as a catalyst for the dehydration and cross-linking of the polymer on the material's surface. msb.se This process promotes the formation of a stable, insulating layer of carbonaceous char. mdpi.commdpi.com This char layer serves multiple protective functions: it acts as a physical barrier that insulates the underlying polymer from heat, reduces the flow of flammable volatile gases to the flame, and limits the availability of oxygen to the polymer surface. nih.govmdpi.com
Gas-Phase Mechanism : Some phosphorus compounds can also volatilize during combustion and act in the gas phase. mdpi.comresearchgate.net They decompose into radical species, such as PO•. These phosphorus-containing radicals are highly effective at interfering with the combustion chain reaction in the flame itself. mdpi.com They scavenge high-energy radicals (H• and OH•) that propagate the fire, effectively quenching the flame and reducing the heat fed back to the polymer surface. mdpi.com
The efficiency and dominant mechanism can depend on the specific phosphorus compound and the polymer it is blended with. nih.gov
Integration into Polymer Matrices as an Additive
This compound is integrated into polymers as an additive flame retardant. pops.int This involves physically mixing the liquid phosphite with the polymer resin, typically during the melt-processing stage in an extruder. For an additive to be effective, several conditions must be met. It must be uniformly distributed throughout the polymer matrix to ensure consistent flame retardant properties. msb.se The thermal stability of the additive is also crucial; it must withstand the high temperatures of polymer processing without decomposing prematurely, but it should decompose at a temperature lower than the polymer's ignition point to initiate its flame-retardant action. msb.se
Research on Low Volatility and Enhanced Compatibility in Polymers
For an additive flame retardant to be effective long-term, it must remain within the polymer matrix. Low volatility and good compatibility are key properties that ensure this permanence. msb.se
Low Volatility : Volatility refers to the tendency of a substance to vaporize. Additives with high volatility can migrate out of the polymer over time, especially when exposed to heat, which diminishes the material's flame retardancy and can lead to surface blooming. msb.se this compound, with its longer alkyl chains, is considered a less volatile type of organophosphate flame retardant compared to smaller molecules like triethyl phosphate. pops.intmsb.se This lower volatility contributes to its permanence in the polymer. vinatiorganics.com
Enhanced Compatibility : Compatibility refers to the ability of the additive to form a homogeneous mixture with the polymer. vinatiorganics.comgoogle.com Good compatibility ensures the additive is finely and evenly dispersed without phase separation. msb.se Poor compatibility can lead to the additive leaching out or forming aggregates, which compromises both the mechanical properties and the flame retardancy of the final product. msb.se Phosphite antioxidants and stabilizers are generally noted for their good compatibility with a wide range of polymers, which makes them versatile additives. vinatiorganics.com
Interfacial Phenomena and Compatibility in Polymer Blends
The compatibility of an additive within a polymer matrix is a crucial factor. vinatiorganics.com In a homogenous polymer, this relates to the miscibility of the additive. In a polymer blend, the situation is more complex, as the additive must be compatible with at least one of the polymer phases, or ideally, show some affinity for the interface.
The addition of a third component, a compatibilizer, is a common strategy to improve the adhesion and reduce the interfacial tension between immiscible polymer phases. researchgate.netresearchgate.net While this compound is not a compatibilizer in the traditional sense (like a block copolymer), its own compatibility with the host polymers influences its distribution and, therefore, its effectiveness. For this compound to function efficiently as a flame retardant or stabilizer in a blend, it must be well-dispersed. If it is incompatible with all phases of the blend, it may form its own separate domains, leading to poor performance. Its ability to act as a plasticizer or processing aid is also directly linked to its ability to position itself between polymer chains, which is a function of its molecular compatibility and the interfacial energetics of the system. researchgate.netgoogle.com
Advanced Spectroscopic and Analytical Techniques for Trioctyl Phosphite Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the molecular structure determination of trioctyl phosphite (B83602), offering precise information about the phosphorus center and the surrounding alkyl chains.
³¹P NMR is exceptionally sensitive for phosphorus-containing compounds. For trioctyl phosphite, the phosphorus atom exists in the +3 oxidation state. This results in a characteristic chemical shift in the ³¹P{¹H} NMR spectrum. The spectrum typically displays a single resonance, indicating the presence of a single phosphorus environment. This peak's position is highly diagnostic for phosphite esters, distinguishing them from phosphates (P(V)) or other organophosphorus species. PubChem provides ³¹P NMR spectral data for phosphorous acid, trioctyl ester. nih.gov The chemical shift for this compound is typically observed in the region characteristic of trialkyl phosphites.
¹H and ¹³C NMR spectroscopy are used to confirm the structure and integrity of the three octyl chains attached to the phosphite core.
In the ¹H NMR spectrum, distinct signals correspond to the protons of the octyl groups. The protons on the methylene (B1212753) group adjacent to the oxygen atom (α-CH₂) are coupled to the phosphorus atom and appear as a multiplet. Other signals include a complex multiplet for the internal methylene groups -(CH₂)₆- and a triplet for the terminal methyl (-CH₃) protons. justia.com
The ¹³C NMR spectrum provides complementary information, with separate resonances for each unique carbon atom in the octyl chain. The carbon atom of the methylene group bonded to the oxygen (α-C) shows coupling to the phosphorus atom (²J(P,C)). The remaining carbons of the alkyl chain appear at chemical shifts typical for alkanes. nih.govrsc.org
Table 1: Typical NMR Data for the n-Octyl Groups in this compound
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -O-CH₂ - | ~3.9 - 4.1 | Multiplet |
| -(CH₂ )₆- | ~1.3 - 1.8 | Multiplet | |
| -CH₃ | ~0.9 | Triplet | |
| ¹³C NMR | -O-C H₂- | ~65 | Doublet (due to P-C coupling) |
| -(C H₂)₆- | ~22 - 32 | Multiple Signals |
Note: Exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.
31P NMR Chemical Shifts and Structural Insights
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups and studying molecular dynamics.
The FT-IR spectrum of this compound is dominated by absorptions corresponding to its constituent bonds. Key characteristic bands include:
P-O-C Stretching: Strong and characteristic absorption bands are observed for the phosphite ester linkage.
C-H Stretching: Intense bands corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the octyl chains.
C-H Bending: Absorption bands related to the bending (scissoring and rocking) vibrations of the methylene and methyl groups.
The absence of a strong absorption band in the P=O stretching region is a key indicator of the purity of the phosphite, confirming it has not been oxidized to the corresponding phosphate (B84403). Similarly, the absence of a broad O-H stretching band indicates the material is not hydrolyzed. google.com Raman spectroscopy provides complementary information and is particularly useful for studying the symmetric vibrations of the molecule. kupdf.net
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850 - 2960 | Stretching | C-H (Alkyl) |
| 1460 - 1470 | Bending | C-H (Alkyl) |
| 950 - 1050 | Stretching | P-O-C |
This compound is frequently used as a stabilizer or processing aid in polymers and as a ligand in catalysis. researchgate.net In-situ FT-IR and Raman spectroscopy can be employed to monitor chemical processes in real-time. For instance, in polymer processing, FT-IR can track the degradation of the polymer and the consumption of the phosphite stabilizer by observing changes in characteristic absorption bands. google.com This allows for the study of reaction kinetics and the diffusion of the additive within the polymer matrix. google.com In catalytic applications like hydrosilylation, spectroscopic monitoring can follow the stability of the catalyst complex where this compound may act as a stabilizing ligand. researchgate.net
Characterization of Functional Groups and Molecular Interactions
X-ray Diffraction and Crystallography for Complex Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. As this compound is a liquid at ambient temperatures, this technique is not applicable for its characterization in a pure state.
However, X-ray diffraction (XRD) is an invaluable tool for studying systems where this compound is a component. epo.org For example, if this compound is used as a ligand to form a solid, crystalline coordination complex with a metal, X-ray crystallography can elucidate the precise structure of that complex, including bond lengths and angles between the metal and the phosphite ligand. Furthermore, when used as an additive in semi-crystalline polymers, XRD can be used to analyze changes in the polymer's crystallinity, which may be influenced by the presence of the phosphite. google.com
Mass Spectrometry and Hyphenated Techniques
Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and identification of compounds like this compound. When coupled with a separation technique, it becomes a "hyphenated technique," offering enhanced specificity and sensitivity for analyzing complex mixtures. ijpsjournal.comajpaonline.com The combination of separation and detection methods allows for improved analytical performance. asiapharmaceutics.info
Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used hyphenated method. ajpaonline.com In this technique, the sample is first separated by gas chromatography, and the individual components are then introduced into the mass spectrometer for ionization and analysis. ijpsjournal.com For organophosphorus compounds like phosphites, GC-MS provides both retention time data for initial identification and mass spectral data for confirmation. dtic.mil The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. dtic.mil For instance, in the analysis of the related compound triethyl phosphite, GC-MS can identify the molecular ion and specific fragment ions, which provides a unique fingerprint for the molecule. dtic.mil
Another powerful hyphenated technique is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method is particularly useful for less volatile or thermally labile compounds. asiapharmaceutics.info For the analysis of tris(2-ethylhexyl) phosphite, a reverse-phase (RP) HPLC method can be employed. sielc.com For applications compatible with mass spectrometry, the mobile phase composition is critical; for example, phosphoric acid in the mobile phase may need to be replaced with a volatile alternative like formic acid to ensure compatibility with the MS detector. sielc.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS-MS) is seeing increasing use due to its high sensitivity and structural evaluation capabilities. ijpsjournal.com
Table 1: Illustrative Electron Ionization (EI) Mass Spectral Data for Triethyl Phosphite (a related compound) Data sourced from a public spectral database and is intended to be illustrative of the type of data obtained from MS analysis.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Potential Fragment Identity |
| 166 | ~30% | [M]⁺ (Molecular Ion) |
| 138 | 100% (Base Peak) | [M - C₂H₄]⁺ |
| 121 | ~75% | [P(OC₂H₅)₂]⁺ |
| 93 | ~90% | [HP(O)(OC₂H₅)]⁺ |
| 65 | ~50% | [P(O)(OH)]⁺ |
| 47 | ~40% | [PO]⁺ |
| Source: Based on data for Triethyl Phosphite from MassBank Record MSBNK-Fac_Eng_Univ_Tokyo-JP008866. |
Electrochemical Characterization of Phosphite Complexes
The electrochemical behavior of phosphite compounds, particularly when they act as ligands in metal complexes, provides significant insight into their electronic properties. Cyclic voltammetry is a key technique used to study the redox processes of these complexes. researchgate.netnih.gov Such studies can reveal the feasibility of electron transfer reactions and the stability of different oxidation states. taylorandfrancis.com
Research on diiron and diruthenium complexes containing phosphite ligands demonstrates that these ligands influence the redox potentials of the metallic centers. nih.govtaylorandfrancis.com For example, in a series of mixed-ligand diruthenium compounds, the half-wave potentials for the Ru₂(⁵⁺/⁴⁺) and Ru₂(⁵⁺/⁶⁺) processes were found to vary linearly with the number of acetate (B1210297) versus pyridinate-based ligands, demonstrating a predictable electronic influence. nih.gov Similarly, electrochemical studies on diiron ethane-1,2-dithiolate complexes with a triethyl phosphite ligand have shown that such complexes can catalyze the reduction of protons. taylorandfrancis.com
Computational studies using density functional theory (DFT) have also been employed to predict the electrochemical properties of phosphite compounds. These calculations can estimate oxidation potentials (OP) and reduction potentials (RP). researchgate.net Such computational screening helps in identifying promising candidates for applications like electrolyte additives in high-voltage batteries by predicting their oxidative stability. researchgate.net For this compound, the calculated oxidation potential is significantly lower than that of common electrolyte solvents, indicating it is more easily oxidized. researchgate.net
Table 2: Calculated Electrochemical Properties of Selected Phosphite Derivatives
| Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Oxidation Potential (OP) (V vs. Li/Li⁺) |
| This compound | -8.49 | 2.11 | 4.50 |
| Trihexyl phosphite | -8.45 | 2.11 | 4.68 |
| Triethyl phosphite | -8.76 | 2.18 | 5.09 |
| Trimethyl phosphite | -9.26 | 2.22 | 5.61 |
| Ethylene (B1197577) Carbonate (EC) | -10.64 | 1.05 | 6.92 |
| Source: Adapted from computational screening data using density functional theory. researchgate.net |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. The primary methods for separating and analyzing the main component and its impurities are gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.com The accuracy of purity assessment often relies on the baseline separation of impurities from the main compound. mdpi.com
A specific gas chromatography (GC) method has been developed for the detection of phosphate esters, including trioctyl phosphate, in textiles. google.com This method utilizes a capillary column (e.g., HP-5) with a defined temperature program to achieve separation. google.com A phosphorus-specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be used for enhanced selectivity and sensitivity. The conditions typically involve a temperature ramp to ensure the elution of high-boiling compounds like this compound. google.com
High-performance liquid chromatography (HPLC) is also a valuable tool. A reverse-phase (RP) HPLC method has been described for the analysis of tris(2-ethylhexyl) phosphite. sielc.com This method uses a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com Such liquid chromatography methods are scalable and can be used for isolating impurities in preparative separations. sielc.com Other chromatographic techniques like paper chromatography have also been noted for separating organophosphorus compounds, including this compound. archive.org
Table 3: Exemplary Chromatographic Conditions for this compound and Related Compounds
| Technique | Column Details | Mobile Phase / Carrier Gas | Detector | Application Example |
| HPLC | Newcrom R1 or Newcrom C18, 3 µm or 5 µm particles | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS compatibility). sielc.com | UV, MS. sielc.com | Purity assessment and analysis of Tris(2-ethylhexyl) phosphite. sielc.com |
| GC | HP-5, 30m x 0.32mm x 0.25µm | Carrier Gas: Nitrogen at 2mL/min. google.com Temperature Program: 70°C, ramp at 30°C/min to 250°C (hold 1 min), then ramp at 5°C/min to 300°C (hold 3 min). google.com | Phosphorus Flame Photometric Detector (P-FPD). google.com | Detection of phosphate esters in textiles. google.com |
| Source: Adapted from SIELC Technologies sielc.com and Google Patents. google.com |
Advances in Ultra-Sensitive Analytical Instrumentation for Phosphite Detection
Recent advancements in analytical instrumentation have led to the development of ultra-sensitive methods for the detection of phosphite and related organophosphorus compounds at trace and ultra-trace levels. These methods often involve the coupling of highly efficient separation techniques with highly sensitive detectors.
One significant advance is the use of ion chromatography coupled with tandem mass spectrometry (IC-MS/MS). A method was developed for determining trace amounts of phosphite (HPO₃²⁻) in environmental samples that uses an ¹⁸O-labeled phosphite internal standard to improve sensitivity and account for matrix effects. researchgate.net This technique achieved exceptionally low detection limits. researchgate.net
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) represents another frontier in phosphite analysis. acs.org This technique allows for the speciation of phosphorus compounds. A notable innovation involves the addition of nitric acid to the mobile phase to enhance the formation of phosphorus oxide ions (PO⁺), which can be detected at m/z 47. acs.org This approach improves detection limits for phosphite compared to monitoring elemental phosphorus at m/z 31. acs.org
Ion mobility spectrometry (IMS) has emerged as a technique for the rapid, real-time sensing of organophosphorus compounds in the vapor phase. mdpi.com While demonstrated for simulants of chemical warfare agents like di-isopropyl methyl phosphonate (B1237965) (DIMP), the technology shows promise for other phosphonates and phosphites. mdpi.com Hand-held IMS instruments can provide sensitive and real-time responses at ultra-trace levels (parts per billion). mdpi.com
Table 4: Comparison of Advanced Instrumentation for Phosphite Detection
| Technique | Analyte Form | Achieved Limit of Detection (LOD) | Key Features |
| IC-ESI/MS/MS | Phosphite (HPO₃²⁻) in water | 0.017 µg/L. researchgate.net | Uses ¹⁸O-labeled internal standard for high accuracy and sensitivity. researchgate.net |
| HPLC-ICP-MS | Phosphite (P(III)) in plant extracts | 1.58 µg P/L (at m/z 47). acs.org | Allows for speciation; enhanced sensitivity by detecting phosphorus oxide ions. acs.org |
| Suppressed IC | Phosphite in geothermal water | 0.04 µM. nih.gov | Confirmed by IC/MS; suitable for high anion concentration matrices. nih.gov |
| Ion Mobility Spectrometry (IMS) | Di-isopropyl methyl phosphonate (DIMP) vapor | 0.24 ppbᵥ. mdpi.com | Real-time, ultra-trace vapor detection with portable instrumentation. mdpi.com |
| Source: Adapted from Talanta researchgate.net, Journal of Agricultural and Food Chemistry acs.org, Environmental Science & Technology nih.gov, and MDPI Sensors. mdpi.com |
Computational and Theoretical Chemistry Studies of Trioctyl Phosphite
Quantum Mechanical Investigations (DFT, Ab Initio)
Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of molecules at the electronic level.
DFT calculations have been employed to determine the optimized geometry and electronic properties of trioctyl phosphite (B83602). Such studies often use functionals like B3PW91 combined with a triple-zeta basis set such as 6-311G(d,p) to achieve a high level of accuracy. researchgate.net The analysis of the electronic structure involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability (oxidation potential) and the LUMO energy to its electron-accepting ability (reduction potential). rsc.org
| Parameter | Typical Value (Å or Degrees) | Description |
| P-O Bond Length | 1.60 - 1.65 Å | The distance between the central phosphorus atom and the ester oxygen atoms. |
| C-O Bond Length | 1.43 - 1.47 Å | The distance between an oxygen atom and the adjacent carbon atom of the octyl chain. |
| O-P-O Bond Angle | 95 - 105° | The angle formed by two oxygen atoms and the central phosphorus atom. |
| C-O-P Bond Angle | 115 - 125° | The angle around the ester oxygen atom. |
DFT calculations are instrumental in predicting the redox potentials of molecules. For phosphite derivatives, these calculations can screen for promising candidates for applications like high-voltage Li-ion battery electrolytes. researchgate.net The oxidation potential (OP) is a key metric, indicating the voltage at which the molecule will be oxidized. A computational screening study calculated the oxidation potential of trioctyl phosphite to be 4.50 V. researchgate.net This value is derived from thermodynamic Gibbs free energies and incorporates solvent effects using a continuum model. researchgate.net
The study compared the OPs of 35 different phosphite molecules and found a range from 4.29 V to 5.75 V. rsc.org this compound's OP of 4.50 V suggests it can be oxidized to form a protective interface layer in certain electrochemical environments. researchgate.netrsc.org The chemical reactivity of this compound, particularly its interaction with species like hydrogen fluoride (B91410) (HF), has also been assessed computationally. This is relevant for applications where scavenging acidic impurities is crucial. researchgate.net
| Compound | Calculated Oxidation Potential (V vs. Li/Li+) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 4.50 researchgate.net | - | - |
| Trihexyl phosphite | 4.68 researchgate.net | - | - |
| Triacetyl phosphite | 5.75 rsc.org | - | - |
| Tris(trimethylsilyl) phosphite (TMSP) | - | - | - |
Understanding the mechanisms of chemical reactions, such as hydrolysis or oxidation, requires mapping the reaction pathway and identifying the transition states. Computational methods like the nudged elastic band (NEB) method can be used in conjunction with DFT to find the minimum energy path between reactants and products. acs.org For phosphite and phosphate (B84403) esters, key decomposition pathways include the cleavage of C-O and P-O bonds. acs.org
While specific transition state modeling for this compound is not detailed in the available literature, studies on analogous phosphate esters show that the energy barriers for bond cleavage can be calculated. acs.org These calculations reveal the activation energy required for decomposition and can be used to assess the compound's stability. For instance, simulations on tributyl phosphate have shown that the presence of an electric field can lower the energy barrier for C-O bond breaking, highlighting the influence of the environment on reaction kinetics. acs.org
Prediction of Redox Potentials and Chemical Reactivity
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions.
MD simulations, utilizing force fields like the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), are performed to explore the vast conformational space of flexible molecules like this compound. researchgate.net The long octyl chains can adopt numerous conformations, and MD simulations help in identifying the most probable and energetically favorable ones under specific conditions of temperature and pressure. researchgate.net
These simulations typically involve a series of steps, including an initial energy minimization followed by dynamics runs at various temperatures (simulated annealing) to ensure a thorough sampling of the conformational landscape. researchgate.net From the simulation trajectories, various thermophysical properties can be calculated, providing a link between molecular structure and macroscopic behavior.
A primary application of this compound is as a stabilizer in polymers. MD simulations can model the interactions between this compound and polymer chains. By building a simulation box containing both the polymer matrix and the phosphite molecules, it is possible to study how the additive disperses within the polymer and to calculate interaction energies. These simulations can reveal preferential interaction sites and the effect of the additive on the polymer's structural and dynamic properties. While specific MD studies detailing the interaction of this compound with a particular polymer matrix were not found, the methodology is well-established for studying additive-polymer systems. researchgate.net The COMPASS force field is particularly well-suited for this as it is parameterized for a wide range of organic molecules and polymers. researchgate.net
Conformational Space Exploration and Thermophysical Properties
Computational Screening Protocols for Material Design
Computational screening has emerged as an efficient and cost-effective strategy for discovering novel materials with desired properties, circumventing the need for extensive and time-consuming experimental trial-and-error processes. rsc.orgresearchgate.net By leveraging computational methods, researchers can rapidly evaluate large libraries of candidate molecules to identify promising structures for specific applications. rsc.org This approach is particularly valuable in the design of new electrolyte additives for advanced energy storage systems like lithium-ion batteries (LIBs). researchgate.netrsc.org
Identification of Novel Additives (e.g., for Li-ion Batteries)
The performance and safety of high-voltage LIBs are intrinsically linked to the stability of the electrolyte and the integrity of the electrode-electrolyte interphase. rsc.orgrsc.org A key challenge is the degradation of conventional carbonate-based electrolytes at high operating voltages, which often involves the generation of hydrogen fluoride (HF) from the decomposition of the lithium hexafluorophosphate (B91526) (LiPF₆) salt. rsc.org HF can then attack the cathode, leading to the dissolution of transition metals and a subsequent decline in battery capacity and cycle life. rsc.org
Phosphite derivatives are recognized as effective cathode electrolyte interphase (CEI)-forming additives that can mitigate these degradation pathways. rsc.orgresearchgate.net They function by being preferentially oxidized on the cathode surface to form a stable protective layer and by scavenging harmful HF molecules within the electrolyte. rsc.orgrsc.org
In a comprehensive computational study, 35 different phosphite compounds, including this compound, were evaluated as potential CEI-forming additives for high-voltage LIBs using a screening protocol based on density functional theory (DFT) calculations. rsc.orgrsc.org The primary screening criteria were the molecule's oxidation potential (OP), reduction potential (RP), and its chemical reactivity with HF. researchgate.net
An ideal additive should have an oxidation potential lower than that of the electrolyte solvent (e.g., ethylene (B1197577) carbonate, EC), allowing it to be oxidized first to form a protective film on the cathode. rsc.orgrsc.org All 35 phosphite derivatives considered in the study, including this compound, were found to have lower OP values than EC, indicating their potential to form such a protective layer. rsc.orgrsc.org The study calculated the OP for this compound to be 4.50 V. rsc.org
Furthermore, the additive's ability to react with and neutralize HF is crucial. The study calculated the reaction energy of the phosphite additives with HF. For this compound, the calculated reaction energy was -0.17 eV, indicating a thermodynamically favorable reaction. rsc.org The study also considered the reduction potential to ensure the additive remains stable at the anode. researchgate.net
| Phosphite Compound | Oxidation Potential (OP) [V] | Reduction Potential (RP) [V] | HF Reaction Energy [eV] |
|---|---|---|---|
| This compound | 4.50 | -6.65 | -0.17 |
| Tris(trimethylsilyl) phosphite (TMSP) | 4.67 | -5.62 | -0.49 |
| Triethyl phosphite (TEPi) | 4.80 | -6.84 | -0.21 |
| Triphenyl phosphite (TPPi) | 4.97 | -5.69 | -0.03 |
| Trimethyl phosphite (TMP) | 4.88 | -6.85 | -0.24 |
| Tris(2,2,2-trifluoroethyl) phosphite (TTFP) | 5.75 | -4.99 | -0.12 |
Data sourced from a computational screening study by Han et al. rsc.org
This computational screening protocol provides a rapid and resource-efficient method for identifying and prioritizing novel electrolyte additives, accelerating the development of safer and more durable high-voltage lithium-ion batteries. researchgate.netrsc.org
Force Field Development and Parameterization for Phosphite Systems
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for investigating the conformational and dynamic behavior of molecular systems. umich.edunih.gov The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters used to describe the potential energy of a system of atoms. umich.eduacs.org For complex or uncommon molecules like organophosphorus compounds, including phosphites, standard force fields may lack accurate or complete parameters. umich.edunih.gov
Force field parameterization is the process of deriving these crucial parameters. ambermd.org This typically involves fitting the force field's functional forms to high-level quantum mechanical (QM) calculations or experimental data. acs.orgresearchgate.net The goal is to ensure the force field can accurately reproduce key structural and energetic properties, such as bond lengths, bond angles, torsional energy profiles, and non-bonded interactions. ambermd.org
The development of parameters for phosphorus-containing systems presents unique challenges. umich.edu While widely used force fields like AMBER are well-parameterized for standard biomolecules like proteins and nucleic acids, their parameters for phosphates may not be directly transferable to other organophosphorus compounds like phosphites. umich.edunih.gov Specialized parameter sets are often required.
The general workflow for parameterization involves:
Selection of Model Compounds: Smaller molecules that represent the chemical environment of the target system (e.g., a simple alkyl phosphite to parameterize this compound) are chosen. acs.org
Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the model compounds to compute their equilibrium geometries and potential energy surfaces for various deformations (e.g., stretching a bond, bending an angle, or rotating a dihedral angle). umich.eduresearchgate.net
Parameter Fitting: The force field parameters (force constants, equilibrium values, etc.) are adjusted to reproduce the QM-calculated energy surfaces and molecular properties as closely as possible. umich.eduacs.org For instance, the AMBER force field's torsional parameters are often derived to match the energy differences between conformations and rotational energy profiles. ambermd.org
Validation: The newly derived parameters are tested for their ability to reproduce experimental data or QM results for systems not included in the initial fitting process. nih.gov
In the context of the computational screening of phosphite additives, MD simulations using the COMPASS force field were employed to sample the conformational space of the molecules. rsc.orgresearchgate.net The availability of a well-parameterized force field like COMPASS, which is designed for both organic and inorganic materials, is essential for such simulations. researchgate.net For novel phosphite systems or for use with force fields where parameters are missing, a dedicated parameterization effort following the principles outlined above would be necessary to ensure the reliability of simulation results. ambermd.orgresearchgate.net
Environmental Fate and Transformation Research of Trioctyl Phosphite
Pathways of Environmental Distribution and Occurrence
The environmental distribution of trioctyl phosphite (B83602) is primarily linked to its use as an additive in plastics and other materials. service.gov.ukdiva-portal.org As an additive flame retardant, it is not chemically bound to the polymer matrix, which means it can be released into the environment through processes like leaching, abrasion, and volatilization over the product's lifespan. diva-portal.orgnih.gov The relatively slow nature of these release mechanisms suggests a long-term, diffuse pattern of environmental entry. service.gov.uk
Once released, the distribution of trioctyl phosphite in various environmental compartments—air, water, soil, and sediment—is governed by its physicochemical properties. While specific data for this compound is limited, information on analogous organophosphorus compounds, such as triphenyl phosphate (B84403), indicates a tendency to partition to soil and sediment. oecd.org Due to its anticipated low water solubility and potential for strong adsorption to particulate matter, this compound that enters aquatic systems is likely to be found in sediments. oecd.org
There is currently a lack of widespread monitoring data for this compound in the environment. Its use as an industrial intermediate, where it is largely consumed in reactions, may result in limited direct release from production facilities. oecd.orgdavidborowski.com However, its incorporation into end-products necessitates a focus on post-consumer release as a primary environmental pathway. diva-portal.orgnih.gov
Degradation Mechanisms in Environmental Matrices
The persistence and transformation of this compound in the environment are dictated by several degradation mechanisms, including hydrolysis, photodegradation, and biodegradation.
Hydrolytic Stability and Degradation Products
Hydrolysis is a key degradation pathway for phosphite esters. oecd.orglife-trialkyl.eu Detailed studies on triethyl phosphite, a structurally similar compound, provide significant insights into the likely hydrolytic behavior of this compound. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
In acidic conditions (pH 4), triethyl phosphite undergoes rapid hydrolysis, immediately forming diethyl phosphite and ethanol. oecd.org At a neutral pH of 7, the hydrolysis is also swift, with complete degradation occurring within 20 minutes. The primary products after 3 hours are diethyl phosphite (89.3%) and monoethyl phosphite (10.7%). oecd.org Conversely, under alkaline conditions (pH 9), triethyl phosphite is more stable, with a half-life of approximately 5.1 hours. oecd.org
The degradation of triethyl phosphite proceeds through a stepwise loss of its ethyl groups. The primary degradation products are the corresponding dialkyl and monoalkyl phosphites, along with the alcohol. oecd.org It is expected that this compound would follow a similar degradation pattern, yielding dioctyl phosphite, monooctyl phosphite, and octanol (B41247) as its hydrolysis products. The stability of the degradation products themselves is also pH-dependent, with diethyl phosphite showing greater stability at lower pH values. oecd.org
Table 1: Hydrolysis of Triethyl Phosphite at 23°C
| pH | Time | Triethyl Phosphite (%) | Diethyl Phosphite (%) | Monoethyl Phosphite (%) |
| 4 | 3 hours | 0 | 100 | 0 |
| 7 | 3 hours | 0 | 89.34 | 10.66 |
| 9 | 3 hours | 69.88 | 2.35 | 27.77 |
Data based on studies of triethyl phosphite, a structural analog of this compound. oecd.org
Photodegradation and Biodegradation Studies
Direct photodegradation of this compound by sunlight is not anticipated to be a significant process, as it is not expected to absorb light at wavelengths greater than 290 nm. oecd.org However, indirect photodegradation in the atmosphere through reactions with hydroxyl radicals is likely to occur. For the analog triethyl phosphite, the calculated atmospheric half-life is approximately 6.6 hours. oecd.org
Biodegradation is another important environmental fate process. While specific studies on this compound are scarce, research on triethyl phosphite indicates that it is inherently biodegradable, although it may not meet the criteria for being readily biodegradable. oecd.org In tests, triethyl phosphite showed degradation of 49-69% over 28 days. oecd.org It is believed that hydrolysis is a prerequisite for biodegradation, with microorganisms acting on the hydrolysis products. diva-portal.orgoecd.org The degradation products, such as diethyl phosphite, are also considered to be inherently biodegradable. oecd.org Given the structural similarities, it is plausible that this compound and its hydrolysis products would also be susceptible to microbial degradation.
Environmental Monitoring and Analytical Challenges
The effective monitoring of this compound in environmental matrices presents several analytical challenges. The analysis of highly polar compounds like phosphonates, which are degradation products of phosphites, can be particularly difficult due to matrix effects and the need for specialized purification procedures. wiley.com High concentrations of cations such as calcium and magnesium in water samples can interfere with certain analytical techniques. wiley.com
A variety of analytical methods are available for the determination of phosphorus compounds in environmental samples. mdpi.com These include:
Gas Chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a common technique for analyzing organophosphorus compounds. dtic.mil
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for more polar and less volatile degradation products. wiley.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers high sensitivity for phosphorus analysis, making it suitable for detecting low environmental concentrations. mdpi.com
Sample preparation is a critical step in the analysis of this compound and its degradation products. Techniques such as solid-phase extraction (SPE) and the use of cation exchange resins can help to remove interfering substances from environmental samples before analysis. wiley.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the environmental fate and toxicity of chemicals when experimental data is limited. lu.se These models establish mathematical relationships between the chemical structure of a compound and its physicochemical properties and biological activities. lu.se
For organophosphorus compounds like this compound, QSAR models can be used to estimate properties such as hydrolytic stability, biodegradability, and toxicity. researchgate.net The development of robust QSAR models relies on high-quality data for a range of similar compounds. acs.org For alkylphosphites, these models can help to predict their environmental persistence and potential for bioaccumulation. canada.ca
The application of QSAR modeling is particularly useful for prioritizing chemicals for further experimental testing and for conducting environmental risk assessments, especially for emerging contaminants where data is scarce. lu.senih.gov However, it is important to consider the applicability domain of the model to ensure the reliability of the predictions for a specific compound like this compound. acs.org
Comparative Studies of Environmental Release from Different Polymer Applications
This compound is used as a stabilizer in various polymers, and its release into the environment can vary depending on the polymer type and the specific application. life-trialkyl.eu For instance, the leaching of plasticizers from polymers is a major pathway for their entry into the environment and is influenced by factors such as the polymer's crystallinity and the molecular weight of the additive. researchgate.net
While specific comparative studies on the release of this compound from different polymers are not widely available, general principles of additive leaching provide some insights. In general, additives with higher molecular weights tend to have lower migration rates. researchgate.net The compatibility of the phosphite stabilizer with the polymer matrix also plays a crucial role; poor compatibility can lead to "blooming," where the additive exudes to the surface of the plastic. life-trialkyl.eu
Q & A
Q. What methods are recommended for characterizing the purity and structural integrity of trioctyl phosphite in polymer research?
To ensure reliable results, use gas chromatography (GC) to assess volatile impurities and acid value titration to quantify residual acidic components (target ≤0.1 mg KOH/g) . Confirm structural integrity via P NMR to detect phosphite oxidation to phosphate forms, which can compromise antioxidant efficacy .
Q. How does this compound function as a secondary antioxidant in polymer stabilization, and what experimental parameters should be controlled?
this compound scavenges peroxy radicals and decomposes hydroperoxides during polymer processing. Design experiments with controlled variables: temperature (e.g., 180–220°C for PVC), antioxidant concentration (0.1–1.0 wt%), and polymer matrix (e.g., ABS vs. SBR) to evaluate thermal stability via torque rheometry or OIT (oxidation induction time) measurements .
Q. What are the challenges in quantifying trace degradation products of this compound in long-term polymer aging studies?
Degradation products like phosphoric acid esters and alkyl phosphates can interfere with UV-Vis or FTIR analyses. Use liquid chromatography-mass spectrometry (LC-MS) with a C18 column and methanol/water gradients to separate and identify low-concentration species .
Q. How can researchers standardize experimental conditions for comparing this compound’s performance across different polymer systems?
Adopt ASTM D3895-14 for oxidative stability testing, maintaining consistent oxygen pressure (e.g., 3.5 MPa) and sample geometry. Normalize data by polymer melt flow index (MFI) to account for viscosity variations .
Advanced Research Questions
Q. What advanced analytical techniques resolve contradictions in reported reaction kinetics of this compound with hydroperoxides?
Discrepancies in rate constants (e.g., Arrhenius parameters) may arise from solvent polarity or hydroperoxide structure. Use stopped-flow FTIR with deuterated cyclohexane to isolate phosphite-peroxide interactions and quantify intermediates .
Q. How can 31^{31}31P NMR be optimized to monitor real-time phosphite-to-phosphate conversion in complex polymer matrices?
Employ magic-angle spinning (MAS) P NMR at 121.4 MHz with a relaxation delay of 5 seconds. Spiking samples with triphenyl phosphate as an internal reference improves quantification of oxidation products .
Q. What statistical approaches are suitable for calculating EC50_{50}50 values in phosphite tolerance studies (e.g., microbial or plant models)?
Fit dose-response data to a four-parameter logistic model using nonlinear regression (e.g., R’s drc package). Validate with bootstrap resampling to estimate 95% confidence intervals, as demonstrated in Phytophthora growth inhibition assays .
Q. How can researchers extrapolate toxicological data from organophosphate analogs to this compound when direct studies are limited?
Apply read-across methodologies: compare log values, hydrolysis rates, and metabolic pathways (e.g., cytochrome P450 interactions) with structurally similar compounds like triphenyl phosphite. Supplement with in silico QSAR models to predict acute toxicity .
Q. What experimental designs evaluate the impact of this compound’s amorphous vs. crystalline states on antioxidant efficacy?
Prepare amorphous blends via melt-quenching (e.g., 99% phosphite + 1% trioctyl amine) and compare with recrystallized samples. Monitor OIT differences using differential scanning calorimetry (DSC) under isothermal conditions at 200°C .
Q. How do synergistic effects between this compound and phenolic antioxidants vary with polymer chain mobility?
Conduct electron paramagnetic resonance (EPR) studies with TEMPO radicals to map local mobility in polymer domains. Pair this compound with hindered phenols (e.g., Irganox 1076) and quantify synergy via the Ke value from OIT data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
